The synthesis of 4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid typically involves several steps:
The molecular structure of 4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid features several notable characteristics:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to confirm the structure and identify functional groups within the compound.
The compound can participate in various chemical reactions:
The mechanism of action for 4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets within biological systems. The halogen substituents can influence binding affinities with enzymes or receptors, modulating various biochemical pathways. This interaction may lead to potential therapeutic effects, including anti-inflammatory or anticancer activities.
Physical properties such as boiling point, density, and refractive index should also be determined experimentally or sourced from reliable databases.
4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid has diverse applications:
The systematic IUPAC name 4-(4-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid defines a complex halogenated carboxylic acid featuring:
Structural taxonomy classifies it as a halogenated aryl sulfanyl butanoate due to:
Table 1: Nomenclature and Identifiers
Systematic Name | CAS Registry | Molecular Formula | Structure Key |
---|---|---|---|
4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid | 329080-00-4 | C₁₆H₁₂BrClO₃S | Bromophenyl ketone, chlorophenyl sulfanyl |
Alternate isomeric form | 344282-20-8 | C₁₆H₁₂BrClO₃S | Positional isomerism at sulfanyl linkage |
The compound emerged from structural optimization campaigns targeting:
Table 2: Key Medicinal Chemistry Developments
Year | Advancement | Impact on Compound Design |
---|---|---|
2020 | Adamantyl-aryl sulfamates as STS inhibitors | Validated sulfanyl linkers in hormone-dependent cancer targets |
2018 | Halogen bonding in drug-target interactions | Rationalized enhanced potency of dihalogenated analogs [9] |
2016 | Thioether-based anticancer agents | Established metabolic stability of sulfanyl bridges |
Unresolved aspects requiring investigation include:
Table 3: Research Priority Framework
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Target identification | Thermal shift assay + CRISPR screening | Define primary mechanism and off-target liabilities |
Enantiomer activity | Chiral HPLC separation + cytotoxicity assays | Identify optimal stereoconfiguration for efficacy |
Metabolic fate | LC-MS/MS with hepatocyte incubations | Guide prodrug strategies to improve bioavailability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7